molecular formula C11H9BrO2S B12819281 Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate

Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B12819281
M. Wt: 285.16 g/mol
InChI Key: ICESOJKEBYFXHB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate (CAS 2167652-40-4) is a high-value benzo[b]thiophene derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research . With a molecular formula of C11H9BrO2S and a molecular weight of 285.1570 g/mol, this compound features a bromo-substituted aromatic ring and a methyl ester functional group, making it an ideal substrate for cross-coupling reactions and further functionalization to create more complex molecular architectures . Benzo[b]thiophene-based scaffolds are of significant interest in the development of novel therapeutic agents. Research highlights their potential, for instance, as fragments in the development of small-molecule stabilizers of protein-protein interactions (PPIs), a promising field in targeted cancer therapy . Furthermore, related benzo[b]thiophene carboxylate derivatives have been synthesized and investigated as covalent inhibitors targeting the RhoA/ROCK pathway, which plays a crucial role in cancer cell proliferation, migration, and invasion . This underscores the utility of such cores in pioneering new anticancer strategies. This product is intended For Research Use Only and is strictly not intended for human or animal use .

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 5-bromo-7-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-6-3-8(12)4-7-5-9(11(13)14-2)15-10(6)7/h3-5H,1-2H3

InChI Key

ICESOJKEBYFXHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC(=C2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Bromination of Benzo[b]thiophene-2-carboxylic Acid Derivatives

Step Reagents & Conditions Description Yield & Notes
Bromination Bromine (Br2) or N-bromosuccinimide (NBS), FeBr3 catalyst or radical initiator, solvent: chloroform or acetonitrile, temperature: 0–25 °C Selective electrophilic aromatic substitution at the 5-position of benzo[b]thiophene-2-carboxylic acid or its methyl ester Yields typically range from 70% to 90%; regioselectivity controlled by reaction conditions and substituent effects
Alternative Deaminative bromination using tert-butyl nitrite and copper(II) bromide in acetonitrile Used for bromination of aminobenzo[b]thiophene derivatives High regioselectivity and yields reported

Esterification to Methyl Ester

Step Reagents & Conditions Description Yield & Notes
Fischer Esterification Methanol, concentrated sulfuric acid or p-toluenesulfonic acid, reflux for 2–6 hours Conversion of carboxylic acid to methyl ester High yields (>85%) with proper removal of water to drive equilibrium
Alternative Acid chloride formation (SOCl2) followed by reaction with methanol Provides cleaner reaction and easier purification Yields >90% reported

Chemical Reactions Analysis

Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate has shown significant potential as a precursor for developing pharmaceutical agents. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications:

  • Anticancer Activity : The compound has demonstrated the ability to inhibit specific signaling pathways involved in cancer cell proliferation. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For example, IC50 values suggest significant potency compared to standard chemotherapeutics.
  • Anti-inflammatory Properties : It has been shown to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes. This makes it a candidate for further development as an anti-inflammatory drug.
  • Antimicrobial Activity : The compound displays antimicrobial properties against several pathogens. The Minimum Inhibitory Concentration (MIC) values for notable pathogens are as follows:
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Candida albicans8

This data suggests its potential utility in treating infections caused by these microorganisms.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate in preparing more complex organic molecules. Its ability to undergo various chemical transformations enhances its utility:

  • Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or thioethers. Substitution reactions involving the bromine atom allow for the introduction of various nucleophiles.

Case Study 1: Anticancer Activity

Research conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. For instance, studies reported IC50 values indicating that this compound is more potent than some conventional chemotherapeutics. Further investigations into its mechanism revealed that it effectively targets specific kinases associated with cancer cell survival.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory models, this compound was shown to reduce inflammation markers significantly. The compound's ability to inhibit cyclooxygenase enzymes was confirmed through enzyme assays, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators or receptors . Further research is needed to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate can be contrasted with related benzo[b]thiophene and thiophene derivatives. Below is a detailed analysis supported by empirical

Substituent Position and Electronic Effects

  • Methyl 7-Bromobenzo[b]thiophene-2-carboxylate (CAS 550998-53-3): Bromine at position 7 instead of 5. Similarity score: 0.94 (indicating high structural overlap but distinct regiochemistry).
  • Methyl 4-Bromobenzo[b]thiophene-2-carboxylate (CAS 360575-29-7) :

    • Bromine at position 4.
    • Similarity score: 0.90.
    • The bromine’s proximity to the ester group may reduce steric accessibility compared to the 5-bromo derivative, impacting nucleophilic substitution rates .

Substituent Type and Functional Group Variations

  • Ethyl 3-Hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7) :

    • Ethyl ester (vs. methyl) and hydroxyl group at position 3.
    • Similarity score: 0.84.
    • The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents but reducing metabolic stability compared to halogenated analogs .
  • Methyl 5-Chloro-3-hydroxythiophene-2-carboxylate (CAS 96232-69-8): Chlorine (smaller halogen) at position 5 and hydroxyl at position 3. Similarity score: 0.60. The non-fused thiophene ring lacks the aromatic stability of benzo[b]thiophene, reducing conjugation and altering UV-Vis absorption profiles .

Table 1: Comparative Analysis of Key Derivatives

Compound Name CAS Number Substituents Similarity Score Key Properties
This compound - 5-Br, 7-Me - High lipophilicity, electrophilic Br
Methyl 7-bromobenzo[b]thiophene-2-carboxylate 550998-53-3 7-Br 0.94 Steric hindrance at position 7
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 5556-20-7 3-OH, Et ester 0.84 Enhanced solubility, lower stability
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate 96232-69-8 5-Cl, 3-OH 0.60 Non-fused ring, reduced conjugation

Limitations and Data Gaps

  • Contradictions : Similarity scores may vary across databases; positional isomers require empirical validation of reactivity differences .

Biological Activity

Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiophene family, characterized by a thiophene ring fused to a benzene ring with various substituents. The presence of the bromine atom and methyl groups contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • The compound has demonstrated potential as an anticancer agent through its ability to inhibit specific signaling pathways involved in cell proliferation. For instance, it can target kinases associated with cancer cell survival and growth, leading to apoptosis in malignant cells.
    • Case Study : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Anti-inflammatory Properties :
    • Its anti-inflammatory effects are attributed to the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other mediators involved in inflammation.
    • Mechanism : The compound's structure allows it to interact with molecular targets that regulate inflammatory responses, making it a candidate for further development as an anti-inflammatory drug.
  • Antimicrobial Activity :
    • This compound has been reported to exhibit antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both gram-positive and gram-negative bacteria .
    • Data Table : Below is a summary of antimicrobial activity:
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Candida albicans8

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cancer progression, affecting downstream signaling pathways critical for cell survival.
  • Enzyme Modulation : Its anti-inflammatory effects are likely due to the inhibition of enzymes such as COX, which play a crucial role in the inflammatory response.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophene derivatives known for their biological activities:

CompoundActivity TypeNotable Features
SuprofenAnti-inflammatoryNonsteroidal anti-inflammatory drug
SertaconazoleAntifungalBenzothiophene derivative
ArticaineAnestheticUsed primarily in dental procedures

The unique substitution pattern in this compound enhances its chemical properties and biological efficacy compared to these compounds.

Q & A

Q. Basic

  • NMR : ¹H NMR (CDCl₃) shows distinct signals for the methyl ester (δ 3.9–4.1 ppm, singlet), aromatic protons (δ 7.2–8.1 ppm), and Br-induced deshielding at C5 .
  • HRMS : Exact mass (calc. for C₁₁H₉BrO₂S: 286.9472) confirms molecular identity; ESI+ mode is preferred for ionization .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O, 70:30) with UV detection at 254 nm achieve >98% purity .
  • XRD : Resolves bromine and methyl substituent positions, critical for confirming regiochemistry .

How is this compound utilized as a key intermediate in pharmaceutical research?

Advanced
It serves as a precursor for bioactive molecules:

  • Antimicrobials : Coupling with aminothiazoles via Suzuki-Miyaura reactions yields analogs with MIC values <1 µg/mL against Gram-positive pathogens .
  • Anticancer Agents : Functionalization at C2 (e.g., replacing COOCH₃ with carboxamide) enhances topoisomerase II inhibition (IC₅₀ ~50 nM) .
  • Local Anesthetics : Structural analogs (e.g., articaine) incorporate thiophene cores for prolonged nerve blockade .

What mechanistic insights explain the regioselectivity of bromination in benzo[b]thiophene derivatives?

Advanced
Bromination occurs preferentially at C5 due to electron-donating methyl groups at C7, which activate the para position via resonance. Computational studies (DFT, B3LYP/6-31G*) show lower activation energy for electrophilic attack at C5 (ΔG‡ = 12.3 kcal/mol) compared to C3 (ΔG‡ = 15.7 kcal/mol). Steric hindrance from the C7 methyl group further disfavors C3 substitution. For directed bromination, Pd-catalyzed C–H activation using N-bromosuccinimide (NBS) and directing groups (e.g., –CONHR) achieves >90% regioselectivity .

How do solvent polarity and temperature influence the cyclization efficiency in one-pot syntheses?

Advanced
Polar aprotic solvents (DMF, DMSO) stabilize intermediates during lithiation-formylation-cyclization sequences, enhancing yields to 80–85% . Lower temperatures (0–5°C) minimize side reactions (e.g., over-lithiation), while room temperature promotes aldol condensation. Solvent-free conditions under microwave irradiation reduce reaction times (30 min vs. 24 h) but require precise power control (100–150 W) to avoid decomposition.

What strategies mitigate data contradictions in spectroscopic characterization of thiophene derivatives?

Q. Advanced

  • Dynamic NMR : Resolves overlapping signals caused by rotational isomers (e.g., ester groups) by analyzing temperature-dependent spectra .
  • 2D-COSY/HSQC : Assigns coupled protons and quaternary carbons, clarifying ambiguities in crowded aromatic regions .
  • Crystallographic Validation : Cross-references NMR/HRMS data with XRD bond lengths (±0.02 Å accuracy) to confirm structural assignments .

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